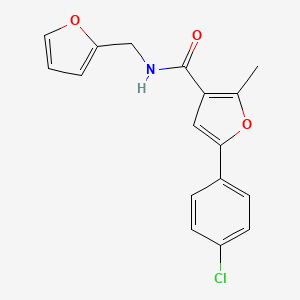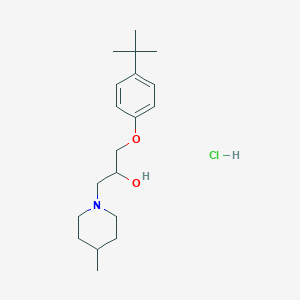![molecular formula C27H30N6O2 B2860927 1,7-bis(2,5-dimethylbenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898410-21-4](/img/structure/B2860927.png)
1,7-bis(2,5-dimethylbenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-bis(2,5-dimethylbenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex heterocyclic compound that belongs to the class of triazine derivatives
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 5h-[1,2,4]triazino[5,6-b]indole derivatives, have been shown to act as iron chelators . These compounds selectively bind to ferrous ions , highlighting the potential for iron chelators to be used in cancer therapy .
Mode of Action
For instance, the addition of ferrous ions has been shown to abolish the cytotoxicity of similar compounds .
Biochemical Pathways
Iron is involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function . Therefore, the compound could potentially influence these pathways.
Result of Action
Similar compounds have been shown to display strong antiproliferative activity in vitro against various cancer cells . They have also been observed to induce significant apoptosis in cells .
Action Environment
It is known that the biological activity of similar compounds can be influenced by various factors, including the presence of certain ions (eg, ferrous ions) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-bis(2,5-dimethylbenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with aldehydes under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-bis(2,5-dimethylbenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal, anticancer, and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazine Derivatives: These compounds share a similar triazine core and exhibit comparable biological activities.
Tetrazine Derivatives: Known for their use in bioorthogonal chemistry and similar synthetic routes.
Purine Derivatives: Structurally related compounds with diverse biological activities.
Uniqueness
1,7-bis(2,5-dimethylbenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is unique due to its specific substitution pattern and the presence of both triazine and purine moieties
Propriétés
IUPAC Name |
1,7-bis[(2,5-dimethylphenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6O2/c1-16-7-9-18(3)21(11-16)14-32-25(34)23-24(30(6)27(32)35)28-26-31(23)13-20(5)29-33(26)15-22-12-17(2)8-10-19(22)4/h7-12H,13-15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFCAUHBAQSZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=CC(=C4)C)C)CC5=C(C=CC(=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2860844.png)
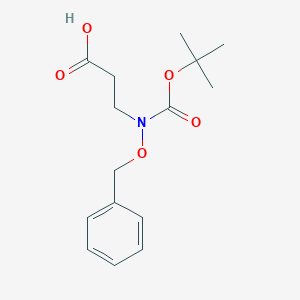
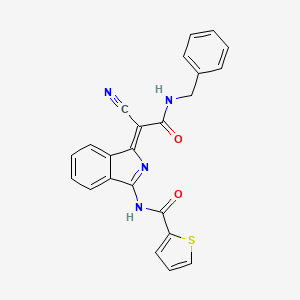

![2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol](/img/structure/B2860852.png)
![Ethyl 7-methyl-4-{[4-(trifluoromethoxy)phenyl]amino}-1,8-naphthyridine-3-carboxylate](/img/structure/B2860855.png)

![8-(5-Bromo-2-methoxyphenyl)-5-ethyl-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2860859.png)
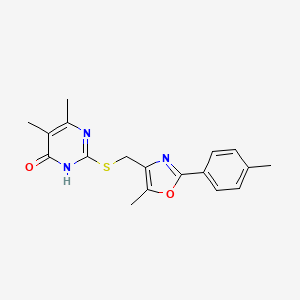
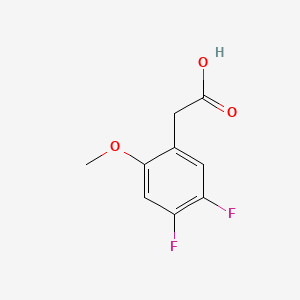
![2-[3-Methyl-2,6-dioxo-7-prop-2-enyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurinyl]acetamide](/img/structure/B2860862.png)
![4-amino-1-(2,2-difluoroethyl)-N-[(furan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2860863.png)
